N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine
Description
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine (CAS: 946663-05-4) is a tertiary amine derivative with a molecular formula of C₁₆H₁₇F₃N₂O and a molar mass of 310.31 g/mol . Its structure comprises:
- A 2-(trifluoromethyl)phenoxy moiety substituted at the 2-position of the aromatic ring.
- A 4-amino group on the same aromatic ring.
- An ethyl chain linking the phenoxy group to an N-methyl-N-phenylamine group.
Properties
IUPAC Name |
4-[2-(N-methylanilino)ethoxy]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O/c1-21(13-5-3-2-4-6-13)9-10-22-15-8-7-12(20)11-14(15)16(17,18)19/h2-8,11H,9-10,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEFXFCMUQQCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=C(C=C(C=C1)N)C(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine typically involves multiple steps. One common method includes the reaction of 4-amino-2-(trifluoromethyl)phenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 2-[4-amino-2-(trifluoromethyl)phenoxy]ethylamine, which is then reacted with N-methyl-N-phenylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine is utilized in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Research Implications and Limitations
While the evidence lacks explicit pharmacological data, structural comparisons suggest:
- Bioactivity Potential: The trifluoromethyl group’s lipophilicity and electron-withdrawing properties may enhance blood-brain barrier penetration or receptor binding, as seen in other fluorinated pharmaceuticals .
- Synthetic Challenges: The presence of multiple substituents (e.g., amino, trifluoromethyl) complicates synthesis, necessitating regioselective methods to avoid isomers .
- Hazard Profile : All analogs share irritant properties (Xi classification), emphasizing the need for careful handling .
Biological Activity
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article reviews its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H17F3N2O, with a molecular weight of approximately 310.31 g/mol. The compound possesses a trifluoromethyl group, an amino group, and a phenoxy moiety, which contribute to its reactivity and biological interactions.
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds with similar structures. For instance, fluorinated chalcones have shown promising antibacterial and antifungal properties, suggesting that the trifluoromethyl group may enhance the biological efficacy of related compounds . While specific data on this compound's antimicrobial activity is limited, its structural analogs indicate potential in this area.
2. Interaction with Biological Macromolecules
Preliminary studies on similar compounds suggest that this compound may interact effectively with various biological macromolecules such as proteins and nucleic acids. Binding assays can elucidate its affinity for specific receptors or enzymes, providing insights into its pharmacodynamics.
3. Pharmacological Implications
The presence of an amino group in the structure allows for nucleophilic substitution reactions, which could be pivotal in drug design. The trifluoromethyl group may also influence the compound's electronic properties, potentially affecting its interaction with biological targets .
Comparative Analysis
A comparative analysis of structurally similar compounds can shed light on the unique biological activity of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine | Contains diethyl instead of methyl group | May exhibit different biological activity due to alkyl chain length |
| N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine | Different positioning of amino group | Variation in biological activity based on amino position |
| N-[2-(Diethylamino)ethyl]-N-[4'-(trifluoromethyl)-4-biphenylylmethyl] | Contains biphenyl moiety instead of phenoxy | Potentially different pharmacological profile due to biphenyl structure |
Case Studies
Case Study 1: Synthesis and Evaluation of Biological Activity
A recent study synthesized derivatives of phenoxy compounds and evaluated their inhibitory effects on nitric oxide synthases (NOS), which are crucial in many physiological processes. The findings indicated that modifications in the phenoxy group significantly influenced biological activity, suggesting that this compound may also exhibit notable effects on NOS activity .
Case Study 2: Computational Studies
Computational models have been employed to predict the binding affinities of similar compounds to various receptors. These studies often correlate structural features with biological activity, providing a framework for understanding how modifications in the chemical structure can enhance or diminish pharmacological effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
